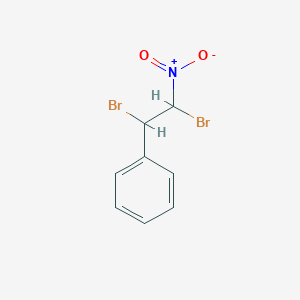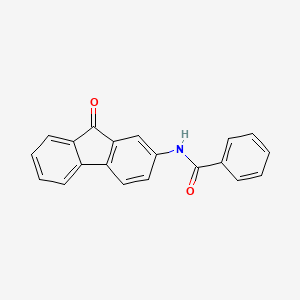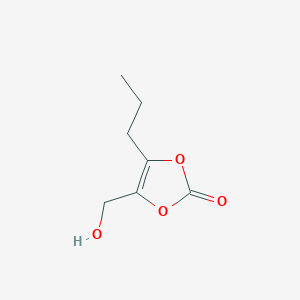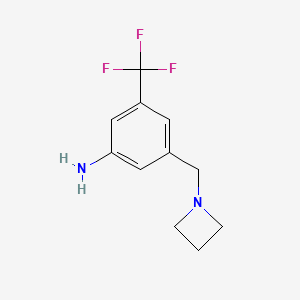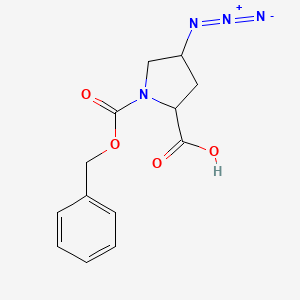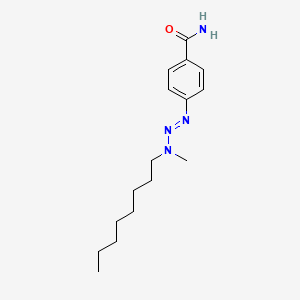
2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure that includes heptylamino and diphenyl groups attached to a cyclohexa-diene-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,5-diphenylcyclohexa-2,5-diene-1,4-dione with heptylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems to handle large quantities of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene-dione core to a more saturated structure.
Substitution: Amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds share a similar quinone core but with different alkylamino groups.
2,5-Bis(2-aminothiazol-5-yl)-3,6-dichlorohydroquinones: These compounds have a similar structure but include thiazole and chlorine substituents.
Uniqueness
2,5-Bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of heptylamino and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
28293-28-9 |
|---|---|
Molekularformel |
C32H42N2O2 |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
2,5-bis(heptylamino)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H42N2O2/c1-3-5-7-9-17-23-33-29-27(25-19-13-11-14-20-25)32(36)30(34-24-18-10-8-6-4-2)28(31(29)35)26-21-15-12-16-22-26/h11-16,19-22,33-34H,3-10,17-18,23-24H2,1-2H3 |
InChI-Schlüssel |
KGQWXUGBTTVRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC1=C(C(=O)C(=C(C1=O)C2=CC=CC=C2)NCCCCCCC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



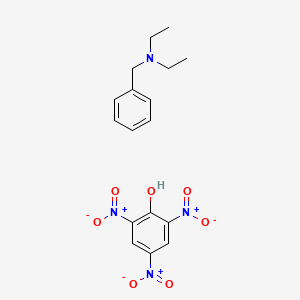
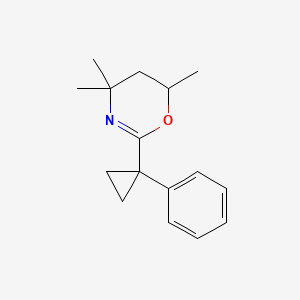
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
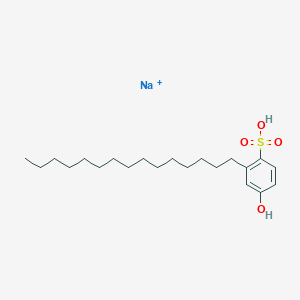
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
